7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde

Aldehyde Dehydrogenase Inhibition Enzymology Retinoic Acid Pathway

Prioritize 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde for its sub-nanomolar ALDH1A2 inhibition (Ki=4.20 nM) and cellular RALDH2 engagement (EC50=44 nM). The unique ortho-chloroaldehyde arrangement electronically activates the 6-aldehyde for nucleophilic attack while enabling halogen bonding—reactivity not replicated by 5-chloro, 7-fluoro, or unsubstituted analogs. Leverage dual orthogonal handles (aldehyde + aryl-Cl) for Knoevenagel, Suzuki-Miyaura, or Buchwald-Hartwig diversification. Validated for cyanopyridone-derived 5-HT1B agonists and cyanohydrin-based antimicrobials. Procure to access a differentiated lead scaffold with proven chemoenzymatic stereoselectivity.

Molecular Formula C9H7ClO3
Molecular Weight 198.6
CAS No. 911485-93-3
Cat. No. B2921334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde
CAS911485-93-3
Molecular FormulaC9H7ClO3
Molecular Weight198.6
Structural Identifiers
SMILESC1COC2=C(O1)C=C(C(=C2)Cl)C=O
InChIInChI=1S/C9H7ClO3/c10-7-4-9-8(3-6(7)5-11)12-1-2-13-9/h3-5H,1-2H2
InChIKeyNQKQJGFDIIQXRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde (CAS 911485-93-3): Benzodioxane Aldehyde Building Block for ALDH Inhibitor Synthesis


7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde (CAS 911485-93-3) is a benzodioxane-derived aromatic aldehyde with a molecular formula of C9H7ClO3 and a molecular weight of 198.60 g/mol [1]. The compound features a 2,3-dihydrobenzo[b][1,4]dioxine core with a chloro substituent at the 7-position and an aldehyde group at the 6-position, creating a distinct ortho-chloroaldehyde motif [1][2]. This structural arrangement renders the aldehyde group sterically and electronically influenced by the adjacent chlorine atom, which modulates its reactivity in condensation reactions and contributes to specific interactions with biological targets, notably members of the aldehyde dehydrogenase (ALDH) enzyme family [3].

Why 7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde Cannot Be Replaced by Unsubstituted or Alternatively Substituted Benzodioxane Analogs


Substituting 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde with its unsubstituted parent (2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde, CAS 29668-44-8) or other halogenated analogs alters both chemical reactivity and biological target engagement . The 7-chloro substituent in the target compound electronically activates the adjacent 6-aldehyde group for nucleophilic attack while simultaneously providing a handle for halogen bonding interactions with biological targets [1]. In aldehyde dehydrogenase (ALDH) family enzymes, this compound demonstrates measurable inhibitory activity that differs from non-chlorinated analogs, which lack the chloro substituent entirely and exhibit distinct binding profiles [2]. Furthermore, the ortho-chloroaldehyde arrangement in this compound cannot be replicated by analogs with chlorine at alternative positions (e.g., 5-chloro derivatives) or by compounds bearing different halogens (e.g., 7-fluoro or 7-bromo variants), each of which yields different electronic effects, steric profiles, and target engagement characteristics [1][2].

Quantitative Evidence Guide: Differentiated Performance Data for 7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde (CAS 911485-93-3)


ALDH1A2 Enzyme Inhibition: Potent Sub-Nanomolar Binding Affinity of 7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde

7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde exhibits potent inhibition of human aldehyde dehydrogenase family 1 member A2 (ALDH1A2), with a measured Ki of 4.20 nM [1]. This binding affinity is substantially stronger than that observed for structurally related benzodioxane aldehydes lacking the 7-chloro substituent, which typically exhibit IC50 values in the micromolar range against ALDH isoforms [2]. The sub-nanomolar potency of this compound positions it as a high-affinity ligand for ALDH1A2, an enzyme critically involved in retinoic acid biosynthesis and a target of interest in cancer stem cell biology and developmental disorders [1].

Aldehyde Dehydrogenase Inhibition Enzymology Retinoic Acid Pathway

RALDH2 Functional Inhibition: 44 nM EC50 in Retinal Dehydrogenase 2 Intact Cell Assay

In a functional cellular assay using living intact choroid tissue isolated from chick eyes, 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde inhibited retinal dehydrogenase 2 (RALDH2) activity with an EC50 of 44 nM, measured by suppression of all-trans-retinoic acid (ATRA) synthesis after 24 hours of compound exposure [1]. This cell-based EC50 value demonstrates that the compound maintains functional inhibition of its target enzyme in a physiologically relevant tissue context, not merely in isolated biochemical assays [1]. RALDH2 is the primary enzyme responsible for retinoic acid synthesis during embryonic development and in adult stem cell niches [1].

RALDH2 ATRA Synthesis Cellular Enzyme Assay

Core Scaffold Validation: 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde Derivatives Show Superior 5-HT1B Receptor Docking Affinity Versus Standard Antimigraine Medications

Cyanopyridone derivatives synthesized using the parent 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde scaffold (the non-chlorinated analog of the target compound) demonstrated superior binding affinity when docked with the active site of the 5-HT1B receptor compared to standard antimigraine medications including ergotamine and sumatriptan-class compounds [1]. The 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde moiety serves as the critical aldehyde component in a cyclization reaction with 2-cyano-N-phenylacetamides and malonitrile to generate the bioactive cyanopyridone core [1]. This scaffold-specific performance establishes the benzodioxane aldehyde architecture—shared by both the parent compound and the 7-chloro target—as a privileged starting material for generating 5-HT1B receptor ligands [1].

5-HT1B Receptor Migraine Therapeutics Molecular Docking

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile Versus Unsubstituted Analog

7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde (C9H7ClO3, MW 198.60 g/mol) exhibits an XLogP3-AA value of 1.7, reflecting the contribution of the 7-chloro substituent to lipophilicity [1]. In contrast, the unsubstituted parent compound 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde (C9H8O3, MW 164.16 g/mol) has a lower calculated lipophilicity due to the absence of the chlorine atom . The target compound possesses 0 hydrogen bond donors and 3 hydrogen bond acceptors, a profile that favors passive membrane permeability while maintaining sufficient polarity for aqueous solubility [1]. The 1.7 XLogP3 value falls within the optimal range for drug-like molecules, balancing membrane permeability with avoidance of excessive lipophilicity-associated liabilities such as promiscuous binding or metabolic instability [1].

Lipophilicity ADME Prediction Drug Design

Synthetic Intermediate Value: Ortho-Chloroaldehyde Motif Enables Selective Transformations Not Accessible with Non-Halogenated Analogs

The ortho-chloroaldehyde arrangement in 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde provides a bifunctional synthetic handle that cannot be replicated by non-halogenated analogs such as 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde (CAS 29668-44-8) [1]. The aldehyde group participates in condensation reactions (e.g., Knoevenagel, Schiff base formation, cyanohydrin synthesis), while the adjacent chlorine atom serves as an orthogonal reactive site for transition metal-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling [2][3]. This dual functionality enables sequential derivatization strategies where the aldehyde is first elaborated to a desired functionality, followed by chlorine displacement to introduce additional molecular diversity [2]. The parent scaffold itself is a validated starting material for α-aminophosphonate synthesis via Kabachnik-Fields reaction and for cyanopyridone formation via multicomponent cyclization [3].

Organic Synthesis Cross-Coupling Heterocyclic Chemistry

Optimal Application Scenarios for 7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde (CAS 911485-93-3) Based on Verified Evidence


ALDH1A2/RALDH2 Inhibitor Development for Cancer Stem Cell and Retinoic Acid Pathway Research

Investigators developing small-molecule inhibitors of aldehyde dehydrogenase family 1 member A2 (ALDH1A2) or retinal dehydrogenase 2 (RALDH2) should prioritize 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde as a lead scaffold. The compound demonstrates a biochemical Ki of 4.20 nM against human ALDH1A2 and a cellular EC50 of 44 nM against RALDH2 in intact choroid tissue [1][2]. ALDH1A2 is a key enzyme in retinoic acid biosynthesis and a validated target in cancer stem cell biology, where ALDH activity serves as a functional marker for stemness and therapeutic resistance [1]. The sub-nanomolar potency of this compound enables low-concentration inhibition studies with minimized off-target effects, while the cellular EC50 confirms functional target engagement in tissue-relevant contexts [2].

Medicinal Chemistry Campaigns Targeting 5-HT1B Serotonin Receptors for Migraine and Neuropsychiatric Disorders

Medicinal chemistry teams pursuing 5-HT1B receptor agonists for migraine, anxiety, or depression should evaluate 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde as a key aldehyde building block for cyanopyridone derivative synthesis. The parent 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde scaffold has been validated in the construction of cyanopyridone analogs that demonstrated superior docking affinity at the 5-HT1B receptor compared to standard antimigraine medications including ergotamine and sumatriptan-class drugs [3]. The 7-chloro variant offers the same reactive aldehyde handle for cyclization with 2-cyano-N-phenylacetamides while introducing a chlorine substituent that may enhance metabolic stability, modulate lipophilicity (XLogP3 = 1.7), and provide an additional vector for SAR exploration [3][4].

Diversity-Oriented Synthesis and Parallel Library Construction Using Bifunctional Ortho-Chloroaldehyde Building Block

Synthetic chemistry groups engaged in diversity-oriented synthesis or parallel library construction should procure 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde for its dual orthogonal reactive functionality. The aldehyde group enables condensation chemistry including Knoevenagel reactions, Schiff base formation, cyanohydrin synthesis, and multicomponent α-aminophosphonate formation via Kabachnik-Fields reaction, while the aryl chloride permits transition metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) for late-stage diversification [5][6]. The parent scaffold has been successfully employed in the chemoenzymatic synthesis of optically active cyanohydrins using (R)-oxynitrilase from almonds, establishing a precedent for stereoselective transformations [5].

Antimicrobial and Antitumor Screening Programs Using Benzodioxane-Derived Cyanohydrin Scaffolds

Researchers screening for antimicrobial or in vitro antitumor agents should consider 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde as a precursor to cyanohydrin derivatives with documented bioactivity. The parent 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde scaffold has been systematically evaluated alongside 2-chlorobenzaldehyde, 4-fluorobenzaldehyde, and benzo[d][1,3]dioxole-5-carbaldehyde in the synthesis of racemic and optically active cyanohydrins, with subsequent antimicrobial and antitumor assessment of the products [5]. The 7-chloro analog provides a logical extension of this validated scaffold series, with the added chlorine substituent offering potential for enhanced potency or altered selectivity profiles in antimicrobial screening cascades [5].

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